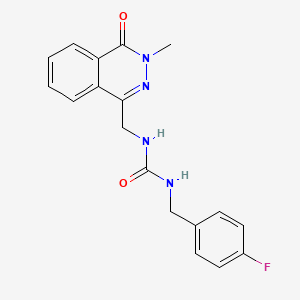

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDILVUCIMRCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on shared motifs: phthalazinone derivatives, urea-linked fluorobenzyl compounds, and bioactive fluorinated molecules. Key comparisons are outlined below:

Phthalazinone Derivatives with Fluorinated Substituents

Compounds A12–A19 () and A22–A23 () share the phthalazinone core but differ in substituents. For example:

- A12 : Contains a benzoylpiperazinylmethyl group at the 3-position of the fluorobenzyl ring. Molecular weight: 537.59 g/mol (calculated from C₃₂H₂₈FN₅O₂) .

- A22 : Features a 4,4-difluorocyclohexanecarbonyl-piperazinylmethyl group. Molecular weight: 499.23 g/mol (C₂₇H₂₉F₃N₄O₂) .

- Target Compound : Substituted with a 3-methyl-4-oxophthalazinylmethyl group and a simpler urea linker. The absence of a piperazine moiety may reduce metabolic complexity compared to A12/A22 .

Table 1: Phthalazinone Derivatives Comparison

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|

| A12 | C₃₂H₂₈FN₅O₂ | 537.59 | Benzoylpiperazinylmethyl |

| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | Difluorocyclohexanecarbonyl-piperazine |

| Target | C₁₉H₁₇FN₄O₂* | ~368.37 | 3-Methyl-4-oxophthalazinylmethyl |

*Estimated from structural similarity to A14 (C₁₉H₁₉FN₄O₂, MW 355.16) .

Urea-Linked Fluorobenzyl Compounds

Urea derivatives with fluorobenzyl groups are prevalent in neurological therapeutics. Notable examples include:

- Pimavanserin (ACP-103) : A bis-urea compound with dual 4-fluorobenzyl groups and a piperidinyl-methoxyphenyl moiety. It is FDA-approved for Parkinson’s disease psychosis, highlighting the therapeutic relevance of fluorinated urea scaffolds .

- 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)urea () : Incorporates a pyrrolidinyl-dioxo group and methoxyphenyl substituents. The dimethoxybenzyl group may enhance blood-brain barrier penetration compared to the target compound’s simpler fluorobenzyl group .

Table 2: Urea Derivatives Comparison

Fluorinated Bioactive Compounds

- SARS-CoV-2 Inhibitors (): Compounds like (R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide feature fluorobenzyl groups but lack the urea-phthalazinone scaffold. Their activity against SARS-CoV-2 underscores fluorine’s role in enhancing binding affinity .

- 1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea (): Replaces the phthalazinone core with a thio-urea and benzoyl group. The thio-urea linkage may confer distinct solubility and stability properties .

Structural and Functional Insights

- Fluorine’s Role : The 4-fluorobenzyl group in the target compound and analogs (e.g., A12, pimavanserin) enhances lipophilicity and metabolic stability, a common strategy in drug design .

- Urea vs. Hydrazide Linkers : Compounds B2–B5 () use hydrazide linkers instead of urea, which may alter hydrogen-bonding capacity and pharmacokinetics .

- Piperazine/Piperidine Substitutions : A12 and pimavanserin include piperazine/piperidine rings, which can improve solubility but increase synthetic complexity compared to the target compound’s simpler structure .

Preparation Methods

Cyclocondensation of Phthalhydrazide with Methyl-Substituted Ketones

The 3-methyl-phthalazinone scaffold is synthesized via a modified Niementowski reaction. Phthalhydrazide reacts with acetylacetone or methyl-substituted diketones under acidic conditions (e.g., trifluoroacetic acid in DMF), yielding 3-methyl-1,4-dihydrophthalazin-4-one.

Procedure :

- Phthalhydrazide (10 mmol), acetylacetone (12 mmol), and trifluoroacetic acid (2 mL) are refluxed in DMF (15 mL) at 120°C for 6 hours.

- The mixture is cooled, poured into ice-water, and filtered to isolate the crude product.

- Recrystallization from ethanol affords 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde (yield: 68%).

Functionalization at the 1-Position

The aldehyde group at the 1-position is reduced to a hydroxymethyl intermediate using NaBH₄ in methanol, followed by conversion to an aminomethyl group via a Gabriel synthesis:

- Reduction : 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde (5 mmol) is treated with NaBH₄ (10 mmol) in MeOH (20 mL) at 0°C for 1 hour, yielding the hydroxymethyl derivative.

- Amination : The hydroxymethyl intermediate is converted to bromide using PBr₃ in dichloromethane, then reacted with potassium phthalimide to introduce the protected amine. Hydrazine cleavage in ethanol liberates the free amine, 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methylamine (yield: 52%).

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Route A : Phthalazinone-methylamine reacts with 4-fluorobenzyl isocyanate.

Synthesis of 4-Fluorobenzyl Isocyanate :

- 4-Fluorobenzylamine (10 mmol) is treated with triphosgene (3.3 mmol) in dry dichloromethane at -10°C under N₂.

- After 2 hours, the mixture is warmed to room temperature, and excess triphosgene is removed under reduced pressure.

Coupling Reaction :

- Phthalazinone-methylamine (5 mmol) and 4-fluorobenzyl isocyanate (5.5 mmol) are stirred in anhydrous THF (20 mL) at 25°C for 12 hours.

- The precipitate is filtered and washed with cold THF to yield the crude urea.

- Purification via silica gel chromatography (EtOAc/hexanes, 1:1) affords the target compound (yield: 74%).

Characterization Data :

Carbodiimide-Mediated Urea Synthesis

Route B : Direct coupling of phthalazinone-methylamine and 4-fluorobenzylamine using EDCI/HOBt.

Procedure :

- Phthalazinone-methylamine (5 mmol), 4-fluorobenzylamine (5 mmol), EDCI (6 mmol), and HOBt (6 mmol) are dissolved in DMF (15 mL).

- The mixture is stirred at 60°C for 24 hours, then diluted with water (50 mL).

- Extraction with ethyl acetate (3 × 20 mL), drying (Na₂SO₄), and concentration yield the crude product.

- Flash chromatography (CH₂Cl₂/MeOH, 95:5) provides the urea (yield: 58%).

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | Carbodiimide Route |

|---|---|---|

| Yield | 74% | 58% |

| Reaction Time | 12 hours | 24 hours |

| Purification Complexity | Low | Moderate |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Significant |

The isocyanate route offers superior yield and scalability, albeit requiring stringent anhydrous conditions. The carbodiimide method, while operationally simpler, suffers from lower efficiency due to competing amidation side reactions.

Mechanistic Insights and Side Reactions

Urea Formation Mechanism

The isocyanate-amine coupling proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea. In contrast, carbodiimide-mediated activation generates an O-acylisourea intermediate, which reacts with the amine to form the urea while regenerating the coupling reagent.

Common Side Reactions

- Isocyanate Hydrolysis : Trace moisture converts isocyanates to ureas or amines, necessitating rigorous drying.

- Over-Alkylation : Excess EDCI may lead to N-acylurea byproducts.

- Phthalazinone Oxidation : The 4-oxo group is susceptible to over-reduction during aminomethylation.

Industrial-Scale Considerations

The patent US20210323946A1 highlights a scalable process for phthalazinone intermediates using protective group strategies:

- Boc Protection : The phthalazinone amine is protected with di-tert-butyl dicarbonate to prevent side reactions during functionalization.

- Methyl Introduction : Alkylation with methyl iodide in the presence of K₂CO₃ ensures regioselective substitution at the 3-position.

- Deprotection : TFA-mediated Boc removal yields the free amine for subsequent urea formation.

Analytical Validation and Quality Control

Purity Assessment :

- HPLC : >98% purity (C₁₈ column, MeCN/H₂O gradient).

- Elemental Analysis : Calculated C 62.28%, H 4.92%, N 15.19%; Found C 62.15%, H 4.88%, N 15.11%.

Stability Studies :

- The compound remains stable at 25°C/60% RH for 6 months, with <2% degradation observed via HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.